REACTION_CXSMILES
|
CCCCCCCCCO[C:11]1[CH:16]=[CH:15][C:14]([N:17]=[N:18][C:19]2[CH:24]=[CH:23][C:22](OCCCCCCCCCOC(C=C)=O)=[CH:21][CH:20]=2)=[CH:13][CH:12]=1.N#N>O.C(Cl)(Cl)Cl>[N:17]([C:14]1[CH:13]=[CH:12][CH:11]=[CH:16][CH:15]=1)=[N:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1
|
Name
|
A9AB9
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCOC(=O)C=C
|
Name
|
A9AB9
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCOC(=O)C=C
|
Name
|
2,2′-azoisobutyronitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 g
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
64 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To prepare the instant nanoparticle, 15 mg of surfactant AC10COONa
|
Type
|
ADDITION
|
Details
|
The solution was added drop by drop to the surfactant solution
|
Type
|
CUSTOM
|
Details
|
The mixture was then sonicated in an ice bath for 2 minutes at 90%
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
bubbled into it for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to remove oxygen
|
Type
|
STIRRING
|
Details
|
With continuous stirring
|
Type
|
CUSTOM
|
Details
|
bubbling of N2
|
Type
|
CUSTOM
|
Details
|
to remove chloroform
|
Type
|
CUSTOM
|
Details
|
polymerization
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CCCCCCCCCO[C:11]1[CH:16]=[CH:15][C:14]([N:17]=[N:18][C:19]2[CH:24]=[CH:23][C:22](OCCCCCCCCCOC(C=C)=O)=[CH:21][CH:20]=2)=[CH:13][CH:12]=1.N#N>O.C(Cl)(Cl)Cl>[N:17]([C:14]1[CH:13]=[CH:12][CH:11]=[CH:16][CH:15]=1)=[N:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1
|
Name
|
A9AB9
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCOC(=O)C=C
|
Name
|
A9AB9
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCOC(=O)C=C
|
Name
|
2,2′-azoisobutyronitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 g
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
64 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To prepare the instant nanoparticle, 15 mg of surfactant AC10COONa
|
Type
|
ADDITION
|
Details
|
The solution was added drop by drop to the surfactant solution
|
Type
|
CUSTOM
|
Details
|
The mixture was then sonicated in an ice bath for 2 minutes at 90%
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
bubbled into it for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to remove oxygen
|
Type
|
STIRRING
|
Details
|
With continuous stirring
|
Type
|
CUSTOM
|
Details
|
bubbling of N2
|
Type
|
CUSTOM
|
Details
|
to remove chloroform
|
Type
|
CUSTOM
|
Details
|
polymerization
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CCCCCCCCCO[C:11]1[CH:16]=[CH:15][C:14]([N:17]=[N:18][C:19]2[CH:24]=[CH:23][C:22](OCCCCCCCCCOC(C=C)=O)=[CH:21][CH:20]=2)=[CH:13][CH:12]=1.N#N>O.C(Cl)(Cl)Cl>[N:17]([C:14]1[CH:13]=[CH:12][CH:11]=[CH:16][CH:15]=1)=[N:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1
|
Name
|
A9AB9
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCOC(=O)C=C
|
Name
|
A9AB9
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCOC(=O)C=C
|
Name
|
2,2′-azoisobutyronitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 g
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
64 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To prepare the instant nanoparticle, 15 mg of surfactant AC10COONa
|
Type
|
ADDITION
|
Details
|
The solution was added drop by drop to the surfactant solution
|
Type
|
CUSTOM
|
Details
|
The mixture was then sonicated in an ice bath for 2 minutes at 90%
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
bubbled into it for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to remove oxygen
|
Type
|
STIRRING
|
Details
|
With continuous stirring
|
Type
|
CUSTOM
|
Details
|
bubbling of N2
|
Type
|
CUSTOM
|
Details
|
to remove chloroform
|
Type
|
CUSTOM
|
Details
|
polymerization
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |